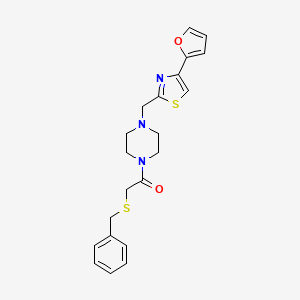
2-bromo-N-(isoxazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-(isoxazol-4-yl)benzamide” is a chemical compound. It has a molecular formula of C7H6BrNO . The compound is a derivative of benzamide, which is a type of organic compound consisting of a carboxamide functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using computational methods . The compound consists of a benzamide moiety with a bromine atom attached at the 2-position and an isoxazole ring attached via a nitrogen atom .Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions. One of the most researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 200.033 . More detailed properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has been conducted on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including "2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide" (Saeed et al., 2020). These studies provide insights into the crystal packing, stabilized mainly by a combination of N–H⋯O and C–H⋯O hydrogen bonds, C–H⋯π, and lone pair⋯π contacts. Hirshfeld surface analysis and DFT calculations reveal the energetic relevance of H-bonding interactions and the stabilization of molecular assemblies through π-interactions (Saeed et al., 2020).
Crystal Structure and Theoretical Studies
Another study focused on "2-bromo-N-(2,4-difluorobenzyl)benzamide," synthesized in high yield, highlights the importance of such compounds as intermediates for synthesizing phenanthridinone. The crystal structure was established via single-crystal X-ray diffraction analysis. Theoretical calculations further support the structural findings, providing a foundation for understanding the molecular interactions and properties of these compounds (Polo et al., 2019).
Microwave Promoted Synthesis
Microwave irradiation has been used as a cleaner, efficient, and faster method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating the utility of "2-bromoacetone" in organic synthesis under solvent-free conditions. This method contrasts traditional thermal heating, providing a more sustainable approach to synthesizing such compounds (Saeed, 2009).
Bromination and Cycloaddition Reactions
Research into the bromination of benzazines and benzodiazines, including the use of "2-bromo-N-(isoxazol-4-yl)benzamide" derivatives, showcases the regioselectivity of these reactions. The studies illustrate the synthesis pathways and potential applications of these brominated compounds in creating more complex organic molecules (Brown & Gouliaev, 2004).
Orientations Futures
The future directions in the field of isoxazole derivatives research include the development of new eco-friendly synthetic strategies . There is also a significant interest in the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Propriétés
IUPAC Name |
2-bromo-N-(1,2-oxazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-15-6-7/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFIZSAJDCXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CON=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2737203.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2737204.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2737207.png)
![3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2737208.png)
![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)
![2-[(2-Methylpropyl)amino]acetic acid hydrochloride](/img/structure/B2737212.png)
![N-[(4-methylphenyl)methyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2737214.png)
![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester](/img/structure/B2737215.png)

![3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737219.png)
![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2737222.png)


